
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole N-oxides, while reduction reactions can produce amine derivatives.
Scientific Research Applications
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
1-Methyl-1,2,4-triazole: A methylated derivative of triazole.
5-Phenyl-1,2,4-triazole: A phenyl-substituted triazole compound.
Uniqueness
2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine is unique due to the combination of its triazole ring with both methyl and phenyl substituents, as well as the ethanamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole derivatives .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12/h2-6H,7-8,12H2,1H3 |
InChI Key |
DBPKYLNQNTYGTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CCN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


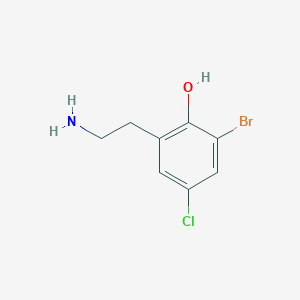
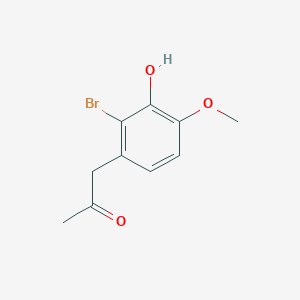
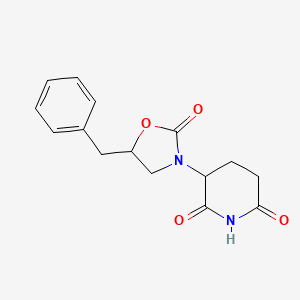
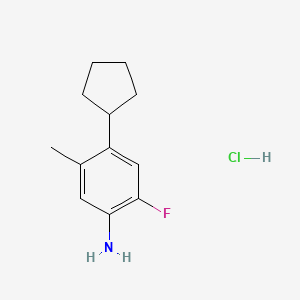

![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)




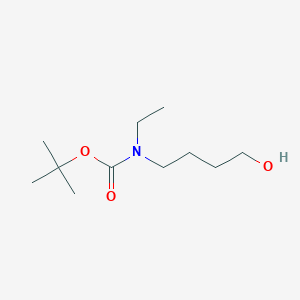

![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)

